molecular formula C22H22FN3O3S B2451953 (E)-3-(2-fluorophenyl)-5-((1-(styrylsulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole CAS No. 1706503-50-5

(E)-3-(2-fluorophenyl)-5-((1-(styrylsulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole

Cat. No.: B2451953
CAS No.: 1706503-50-5
M. Wt: 427.49
InChI Key: USWMVLAYGJYAAB-WYMLVPIESA-N
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Description

(E)-3-(2-fluorophenyl)-5-((1-(styrylsulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C22H22FN3O3S and its molecular weight is 427.49. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(2-fluorophenyl)-5-((1-(styrylsulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(2-fluorophenyl)-5-((1-(styrylsulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(2-fluorophenyl)-5-[[1-[(E)-2-phenylethenyl]sulfonylpiperidin-3-yl]methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O3S/c23-20-11-5-4-10-19(20)22-24-21(29-25-22)15-18-9-6-13-26(16-18)30(27,28)14-12-17-7-2-1-3-8-17/h1-5,7-8,10-12,14,18H,6,9,13,15-16H2/b14-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USWMVLAYGJYAAB-WYMLVPIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C=CC2=CC=CC=C2)CC3=NC(=NO3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CN(C1)S(=O)(=O)/C=C/C2=CC=CC=C2)CC3=NC(=NO3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(2-fluorophenyl)-5-((1-(styrylsulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole is a synthetic compound that belongs to the oxadiazole class, known for its diverse biological activities. This article reviews its biological activity, focusing on its potential as an anticancer agent, antimicrobial properties, and other pharmacological effects.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Oxadiazole ring : A five-membered heterocyclic compound containing two nitrogen atoms.
  • Fluorophenyl group : Enhances lipophilicity and biological activity.
  • Piperidinyl group : Often associated with various pharmacological effects.

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer properties. For example:

  • In studies involving various cell lines (e.g., HEPG2, MCF7), compounds with similar structures demonstrated IC50 values ranging from 1.18 µM to 4.18 µM, indicating their potency against cancer cells .
  • A comparative analysis of oxadiazole derivatives revealed that some compounds showed better growth inhibition percentages against cancer cell lines than standard treatments like staurosporine .

Table 1: Anticancer Activity of Oxadiazole Derivatives

CompoundCell LineIC50 (µM)Reference
(E)-N’-(3,4-dihydroxybenzylidene)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetohydrazideHEPG21.18 ± 0.14
2-(4-chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazoleMCF70.2757
2-substituted-5-(phenyl)-1,3,4-oxadiazolesVarious0.24 - 0.96

Antimicrobial Activity

The oxadiazole framework has also been linked to antimicrobial properties:

  • Studies have shown that certain derivatives exhibit activity against Gram-positive and Gram-negative bacteria. For instance, compounds containing the oxadiazole ring demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity of Oxadiazole Derivatives

CompoundTarget BacteriaActivityReference
1,3,4-Oxadiazole derivativesS. aureus, E. coliStrongly active
Thiazole and pyridine hybridsMycobacterium bovisInhibition

The anticancer and antimicrobial activities of oxadiazoles are attributed to several mechanisms:

  • Enzyme Inhibition : Many oxadiazoles inhibit key enzymes involved in cancer cell proliferation and bacterial metabolism.
  • Apoptosis Induction : Certain derivatives have been shown to induce apoptosis in cancer cells through various pathways.
  • Molecular Docking Studies : These studies indicate strong binding affinities to target proteins involved in disease processes .

Case Study 1: Anticancer Efficacy

A study conducted on a series of synthesized oxadiazoles revealed that compounds with a piperidine moiety exhibited enhanced cytotoxicity against breast cancer cells compared to traditional chemotherapeutics . The research highlighted the importance of structural modifications in enhancing biological activity.

Case Study 2: Antimicrobial Screening

Another study focused on the development of novel oxadiazole derivatives for their potential as antimicrobial agents against resistant strains of bacteria. The findings suggested that specific substitutions on the oxadiazole ring significantly improved antibacterial activity compared to existing antibiotics .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for (E)-3-(2-fluorophenyl)-5-((1-(styrylsulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole, and how can intermediates be characterized?

  • Methodology : The synthesis of 1,2,4-oxadiazole derivatives typically involves cyclization reactions between amidoximes and activated carboxylic acid derivatives (e.g., esters or acyl chlorides). For this compound, a multi-step approach is likely:

Synthesis of the styrylsulfonyl-piperidine intermediate via sulfonylation of piperidine derivatives using styryl sulfonyl chlorides under basic conditions.

Functionalization of the piperidine moiety with a methyl group at the 3-position.

Coupling the fluorophenyl-substituted 1,2,4-oxadiazole core with the sulfonylated piperidine intermediate using nucleophilic substitution or cross-coupling reactions.

  • Characterization : Use elemental analysis, ¹H/¹³C-NMR for structural confirmation, and LC-MS for purity assessment .

Q. How does the 2-fluorophenyl substituent influence the compound’s physicochemical properties and receptor binding?

  • Role of Fluorine : The electron-withdrawing fluorine atom enhances metabolic stability by reducing oxidative degradation. It also improves lipophilicity, potentially aiding blood-brain barrier penetration. In receptor binding, fluorine can engage in halogen bonding with aromatic residues (e.g., Tyr, Phe) in target proteins, as seen in fluorinated pyrazole and triazole derivatives .

Q. What analytical techniques are critical for confirming the stereochemistry (E/Z) of the styrylsulfonyl group?

  • Methods :

  • NOESY NMR : To detect spatial proximity between protons on the styryl double bond and adjacent groups.
  • X-ray crystallography : For definitive stereochemical assignment, as demonstrated for similar oxadiazole derivatives .
  • UV-Vis spectroscopy : To monitor π→π* transitions in the styryl moiety, which vary with geometry .

Advanced Research Questions

Q. How can molecular docking and ADME studies be applied to predict the biological activity and pharmacokinetics of this compound?

  • Docking Workflow :

Target selection : Prioritize enzymes with known oxadiazole interactions (e.g., kinases, GPCRs).

Ligand preparation : Optimize the compound’s 3D structure using density functional theory (DFT) for accurate charge distribution.

Binding site analysis : Use AutoDock Vina or Schrödinger Suite to evaluate interactions (e.g., hydrogen bonding with the oxadiazole ring, hydrophobic contacts with the styrylsulfonyl group).

  • ADME Prediction : Tools like SwissADME can estimate solubility (logP), metabolic stability (CYP450 interactions), and bioavailability. The styrylsulfonyl group may reduce solubility, necessitating formulation strategies .

Q. What experimental strategies can resolve contradictions in reported biological activity data for structurally related 1,2,4-oxadiazoles?

  • Case Study : If antimicrobial activity is inconsistent with literature:

Assay standardization : Use CLSI guidelines for MIC determination to minimize variability.

Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing styrylsulfonyl with methylsulfonyl) to isolate contributing factors.

Off-target profiling : Screen against unrelated targets (e.g., kinases) to identify polypharmacology effects .

Q. How does the styrylsulfonyl-piperidine moiety affect solubility and in vivo stability?

  • Solubility Challenges : The hydrophobic styryl group and sulfonyl-piperidine may reduce aqueous solubility. Mitigation strategies:

  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters).
  • Nanoformulation : Use liposomes or polymeric nanoparticles to enhance delivery.
    • Stability : The sulfonyl group is prone to enzymatic reduction. Test stability in liver microsomes and plasma to identify metabolic hotspots .

Q. What structure-activity relationship (SAR) trends are observed when modifying the piperidine or oxadiazole subunits?

  • Piperidine Modifications :

  • N-Substitution : Bulkier groups (e.g., benzyl) increase steric hindrance, potentially reducing off-target binding.
  • Position of sulfonylation : 1-Styrylsulfonyl (vs. 2- or 4-) optimizes conformational flexibility for target engagement.
    • Oxadiazole Modifications :
  • Fluorophenyl position : 3-Substitution (vs. 4- or 5-) maximizes π-stacking in hydrophobic pockets.
  • Heterocycle replacement : Replacing oxadiazole with triazole reduces metabolic stability but may enhance solubility .

Data Contradiction Analysis

Q. How to address discrepancies between computational predictions and experimental results for target binding?

  • Root Causes :

  • Protein flexibility : Static docking models may miss induced-fit movements. Use molecular dynamics (MD) simulations to account for flexibility.
  • Solvent effects : Include explicit water molecules in docking grids to improve accuracy.
    • Validation : Compare with experimental mutagenesis data (e.g., alanine scanning) to confirm critical residues .

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